Cas no 82212-04-2 (4-(2-methoxyphenyl)piperidine;hydrochloride)

4-(2-methoxyphenyl)piperidine;hydrochloride structure
82212-04-2 structure
Product Name:4-(2-methoxyphenyl)piperidine;hydrochloride
Numero CAS:82212-04-2
MF:C12H18ClNO
MW:227.730422496796
MDL:MFCD02178920
CID:696008
PubChem ID:17174875
Update Time:2025-08-02

4-(2-methoxyphenyl)piperidine;hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

    • Piperidine, 4-(2-methoxyphenyl)-, hydrochloride
    • 4-(2-METHOXYPHENYL)PIPERIDINE HYDROCHLORIDE
    • 4-(2-methoxyphenyl)piperidine;hydrochloride
    • Piperidine, 4-(2-methoxyphenyl)-, hydrochloride (9CI)
    • 4-(2-METHOXYPHENYL) PIPERIDINE HYDROCHLORIDE
    • NMYBDSDZFMDKAC-UHFFFAOYSA-N
    • 4-(2-methoxyphenyl)piperidine HCl salt
    • 4-(2-Methoxyphenyl)piperidine--hydrogen chloride (1/1)
    • DB-075824
    • AS-67402
    • CS-0061997
    • DTXSID70589352
    • 4-(2-Methoxyphenyl)Piperidinium Chloride
    • 4-(2-methoxyphenyl)piperidine HCl
    • 4-(2-Methoxyphenyl)piperidinehydrochloride
    • SCHEMBL4776312
    • 82212-04-2
    • W17661
    • CHEMBL2011551
    • SY277341
    • AKOS000425326
    • MFCD02178920
    • EN300-7460950
    • MDL: MFCD02178920
    • Inchi: 1S/C12H17NO.ClH/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10;/h2-5,10,13H,6-9H2,1H3;1H
    • Chiave InChI: NMYBDSDZFMDKAC-UHFFFAOYSA-N
    • Sorrisi: Cl.O(C)C1C(C2CCNCC2)=CC=CC=1

Proprietà calcolate

  • Massa esatta: 227.1076919g/mol
  • Massa monoisotopica: 227.1076919g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 166
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 21.3Ų

4-(2-methoxyphenyl)piperidine;hydrochloride Informazioni sulla sicurezza

  • Identificazione dei materiali pericolosi: Xi
  • Classe di pericolo:IRRITANT

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4-(2-methoxyphenyl)piperidine;hydrochloride Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  4 h, rt
Riferimento
Discovery of β-Arrestin Biased, Orally Bioavailable, and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators
Pinkerton, Anthony B. ; et al, Journal of Medicinal Chemistry, 2019, 62(17), 8357-8363

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Riferimento
New strong fibrates with piperidine moiety
Komoto, Teruo; et al, Chemical & Pharmaceutical Bulletin, 2000, 48(12), 1978-1985

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  50 psi, rt
Riferimento
Design, synthesis and biological evaluation of novel histone deacetylase inhibitors based on virtual screening
Lu, Hui; et al, Acta Pharmaceutica Sinica B, 2011, 1(4), 240-247

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  17 h, 85 °C
2.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ;  rt
3.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Methanol ;  310 min, 40 psi, rt
Riferimento
1-[(1-Methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines as mGluR2 Positive Allosteric Modulators for the Treatment of Psychosis
Zhang, Lei; et al, Journal of Medicinal Chemistry, 2011, 54(6), 1724-1739

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Methanesulfonic acid Solvents: Toluene ;  4 h, reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Chloroform ,  Water ;  pH 8, rt
2.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ;  rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  72 h, rt
Riferimento
Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT2C agonists
Conway, Richard J.; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(7), 2560-2564

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  40 °C → reflux
1.2 reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  reflux
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  50 psi, rt
Riferimento
Design, synthesis and biological evaluation of novel histone deacetylase inhibitors based on virtual screening
Lu, Hui; et al, Acta Pharmaceutica Sinica B, 2011, 1(4), 240-247

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  reflux; 30 - 60 min, reflux; 30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  1 - 2 h, 0 °C; 1 h, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Methanesulfonic acid Solvents: Toluene ;  4 h, reflux; reflux → rt
2.2 Reagents: Sodium carbonate Solvents: Chloroform ,  Water ;  pH 8, rt
3.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ;  rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  72 h, rt
Riferimento
Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT2C agonists
Conway, Richard J.; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(7), 2560-2564

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  72 h, rt
Riferimento
Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT2C agonists
Conway, Richard J.; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(7), 2560-2564

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Methanol ;  310 min, 40 psi, rt
Riferimento
1-[(1-Methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines as mGluR2 Positive Allosteric Modulators for the Treatment of Psychosis
Zhang, Lei; et al, Journal of Medicinal Chemistry, 2011, 54(6), 1724-1739

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  overnight, 80 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight, 50 psi, rt
3.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  4 h, rt
Riferimento
Discovery of β-Arrestin Biased, Orally Bioavailable, and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators
Pinkerton, Anthony B. ; et al, Journal of Medicinal Chemistry, 2019, 62(17), 8357-8363

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ;  rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  72 h, rt
Riferimento
Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT2C agonists
Conway, Richard J.; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(7), 2560-2564

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight, 50 psi, rt
2.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  4 h, rt
Riferimento
Discovery of β-Arrestin Biased, Orally Bioavailable, and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators
Pinkerton, Anthony B. ; et al, Journal of Medicinal Chemistry, 2019, 62(17), 8357-8363

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  reflux
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  50 psi, rt
Riferimento
Design, synthesis and biological evaluation of novel histone deacetylase inhibitors based on virtual screening
Lu, Hui; et al, Acta Pharmaceutica Sinica B, 2011, 1(4), 240-247

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Solvents: Tetrahydrofuran ,  Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Riferimento
New strong fibrates with piperidine moiety
Komoto, Teruo; et al, Chemical & Pharmaceutical Bulletin, 2000, 48(12), 1978-1985

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Water ;  rt
2.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  overnight, 80 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight, 50 psi, rt
4.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  4 h, rt
Riferimento
Discovery of β-Arrestin Biased, Orally Bioavailable, and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators
Pinkerton, Anthony B. ; et al, Journal of Medicinal Chemistry, 2019, 62(17), 8357-8363

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ;  rt
2.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Methanol ;  310 min, 40 psi, rt
Riferimento
1-[(1-Methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines as mGluR2 Positive Allosteric Modulators for the Treatment of Psychosis
Zhang, Lei; et al, Journal of Medicinal Chemistry, 2011, 54(6), 1724-1739

4-(2-methoxyphenyl)piperidine;hydrochloride Raw materials

4-(2-methoxyphenyl)piperidine;hydrochloride Preparation Products

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